molecular formula C14H10F4O B6372487 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol CAS No. 1261960-71-7

5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol

Cat. No.: B6372487
CAS No.: 1261960-71-7
M. Wt: 270.22 g/mol
InChI Key: YXLQHRSPXMJVHY-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a fluorine atom attached to a phenyl ring, along with a hydroxyl group (-OH) and a methyl group (-CH₃). The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF₃I) and a radical initiator such as azobisisobutyronitrile (AIBN) under UV light or thermal conditions . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This results in the modulation of various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol can be compared with other trifluoromethyl-substituted compounds, such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and physical properties that are valuable in diverse scientific and industrial applications.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c1-8-4-10(6-11(19)5-8)9-2-3-13(15)12(7-9)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQHRSPXMJVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684021
Record name 4'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-71-7
Record name 4'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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